Cefmetazole

概要

説明

セフメタゾールは、グラム陽性菌とグラム陰性菌の両方に幅広い活性を示す半合成セファマイシン系抗生物質です . 様々な細菌感染症の治療に一般的に使用されており、高い有効性と重篤な副作用の発生率が低いことで知られています .

製法

合成経路と反応条件

セフメタゾールの製造には、いくつかの段階が含まれます。

初期反応: 水酸化ナトリウムを水に溶解し、メルカプト酢酸とクロロアセトニトリルを加えます。この混合物は反応し、塩化ナトリウムと酢酸エチルが添加されます。

中間体の生成: 7-MACをジクロロメタンに溶解し、有機塩基と側鎖溶液を加えます。混合物を撹拌して反応させると、相分離が起こります。

最終段階: 三塩化鉄をエーテルに溶解し、ジクロロメタンを加えます。次に、生成物をセフメタゾール酸に滴下し、反応を0.5~1時間行います。相分離とアルカリ液の逆抽出の後、水相を保存し、種結晶を加え、結晶化してセフメタゾール酸を得ます。

工業的生産方法

セフメタゾールの工業的生産は、同様の手順に従いますが、より高い収率と純度を得られるように最適化されています。 このプロセスでは、反応条件と精製工程を慎重に管理して、最終生成物が医薬品規格を満たしていることを確認します .

化学反応解析

反応の種類

セフメタゾールは、以下を含む様々な化学反応を起こします。

酸化: 特定の条件下で酸化すると、異なる酸化生成物が生成されます。

還元: 還元反応により、分子内の官能基が変化します。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります .

科学研究における用途

セフメタゾールは、様々な科学研究に用いられています。

化学: セファロスポリン系抗生物質とその化学的性質を研究するためのモデル化合物として使用されています。

生物学: 研究者は、セフメタゾールを使用して、細菌の耐性機構と、様々な細菌株に対する抗生物質の有効性を研究しています.

医学: セフメタゾールは、臨床試験で、広域スペクトルβ-ラクタマーゼ産生菌による感染症の治療における有効性を評価するために用いられています.

作用機序

セフメタゾールは、細菌の細胞壁合成を阻害することで効果を発揮します。細菌の細胞壁のペプチドグリカン架橋に不可欠なペニシリン結合タンパク質(PBP)に結合します。 この阻害により、細胞壁が弱くなり、最終的に細菌細胞の溶解が起こります . この化合物は、特定のグラム陰性菌とグラム陽性菌に対して特に有効です .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of cefmetazole involves several steps:

Initial Reaction: Sodium hydroxide is dissolved in water, followed by the addition of mercaptoacetic acid and chloroacetonitrile. This mixture undergoes a reaction, after which sodium chloride and ethyl acetate are added.

Intermediate Formation: 7-MAC is dissolved in methylene dichloride, and an organic base and side-chain solution are added. The mixture is stirred to perform the reaction, leading to phase separation.

Final Steps: Ferric trichloride is dissolved in ether, and methylene dichloride is added. The product is then added dropwise into this compound acid, and the reaction is carried out for 0.5 to 1 hour. After phase separation and back extraction of alkali liquor, the water phase is reserved, seed crystals are added, and the product is crystallized to obtain this compound acid.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions

Cefmetazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly involving the side chains, are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

科学的研究の応用

Cefmetazole has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of cephalosporin antibiotics and their chemical properties.

類似化合物との比較

セフメタゾールは、他のセファロスポリン系とセファマイシン系と比較されることが多いです。

セフォキシチン: 構造と機能が似ていますが、特定のグラム陰性桿菌に対しては効果が低いです.

セフォテタン: より幅広い活性を示す別のセファマイシンですが、薬物動態が異なります.

セフルロキシン: 第二世代セファロスポリンで、活性の範囲と臨床的用途が異なります.

セフメタゾールは、特にN-メチルチオテトラゾール(NMTT)側鎖という独自の構造を持ち、他のセファロスポリンとは異なり、その特定の薬理作用に貢献しています .

特性

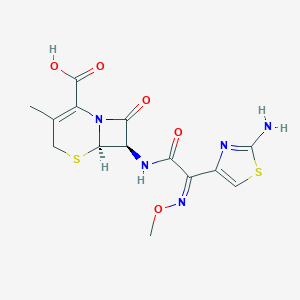

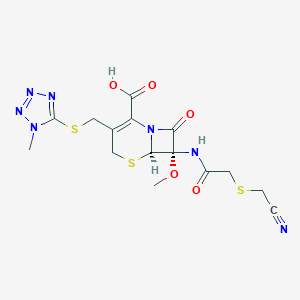

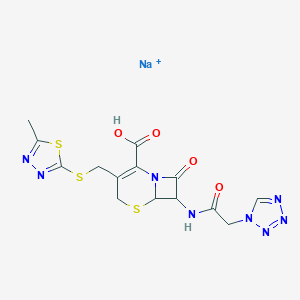

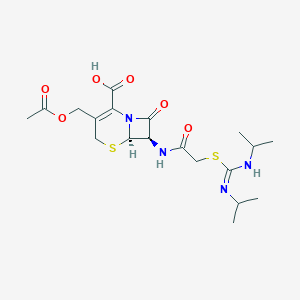

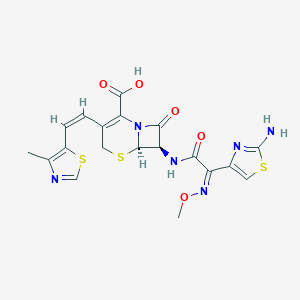

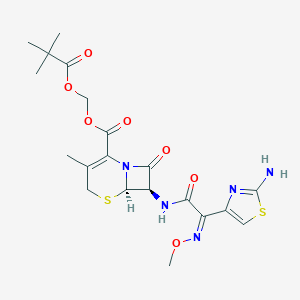

IUPAC Name |

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBUBQHDYVFSQF-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56796-39-5 (mono-hydrochloride salt) | |

| Record name | Cefmetazole [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022756 | |

| Record name | Cefmetazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefmetazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.16e+00 g/L | |

| Record name | Cefmetazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefmetazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal activity of cefmetazole results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). | |

| Record name | Cefmetazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

56796-20-4 | |

| Record name | Cefmetazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56796-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefmetazole [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefmetazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefmetazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefmetazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFMETAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J962UJT8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefmetazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cefmetazole?

A1: this compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [, ] By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, this information can be easily found in drug databases and scientific literature.

Q3: What factors can impact the stability of this compound solutions?

A6: While the abstracts don't provide specific details about this compound solution stability, factors like pH, temperature, and the presence of other drugs or solutions can potentially affect its stability. []

Q4: How is this compound absorbed and distributed in the body?

A7: this compound is primarily administered intravenously or intramuscularly due to its poor oral absorption. [, ] Following intravenous administration, it is rapidly distributed throughout the body, including interstitial fluid as demonstrated by skin window studies. [] It exhibits a biexponential decline in serum concentration, with a longer terminal disposition half-life compared to Cefoxitin. []

Q5: How is this compound eliminated from the body?

A8: this compound is primarily eliminated via the kidneys, with approximately 71% of the drug recovered unchanged in urine. [, ] Studies have shown that pretreatment with Probenecid, a drug that inhibits renal tubular secretion, significantly increases this compound serum concentrations and prolongs its elimination half-life. []

Q6: How does renal function impact the pharmacokinetics of this compound?

A9: this compound elimination is significantly affected by renal function. [] In individuals with impaired renal function, there is a prolongation of the elimination half-life and a reduction in total body clearance. [] Hemodialysis significantly shortens the half-life and increases clearance, necessitating dosage adjustments for patients with renal insufficiency. []

Q7: How effective is this compound in treating active syphilis in a rabbit model?

A11: Studies using a rabbit model of syphilis demonstrate that this compound is as effective as benzathine penicillin in achieving dark-field negativity and reducing lesion size. [, ] This suggests this compound could be a potential alternative treatment for penicillin-allergic syphilis patients, although further research is needed.

Q8: What is the efficacy of this compound in treating respiratory tract infections?

A12: Clinical trials have shown this compound to be effective in treating moderate to severe respiratory tract infections, with comparable cure rates and bacterial eradication rates to other antibiotics. [, ]

Q9: What are the mechanisms of resistance to this compound?

A14: While this compound is resistant to hydrolysis by many beta-lactamases, some bacterial strains, particularly those producing extended-spectrum beta-lactamases (ESBLs), may exhibit resistance. [, ] Resistance mechanisms can include:

Q10: Does cross-resistance exist between this compound and other antibiotics?

A15: Cross-resistance between this compound and other beta-lactam antibiotics, particularly cephamycins like Cefoxitin, is possible due to shared mechanisms of action and resistance. []

Q11: What are the potential adverse effects associated with this compound?

A11: While generally well-tolerated, this compound use can be associated with:

- Gastrointestinal disturbances: Nausea, vomiting, diarrhea []

- Hypersensitivity reactions: Allergic reactions, ranging from mild skin rashes to severe anaphylaxis [, ]

- Hematological effects: Eosinophilia, thrombocytopenia (rare) []

- Hepatotoxicity: Transient elevation of liver enzymes [, ]

Q12: Are there any specific safety concerns regarding this compound use in neonates?

A17: Although generally safe, this compound use in neonates requires careful monitoring for potential adverse effects, particularly with prolonged use or high doses. [] These can include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)

![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)

![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B193802.png)